molecular formula C10H14N4O B13117161 2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol

2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B13117161
M. Wt: 206.24 g/mol
InChI Key: HUYPRRMVXFNQGY-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS# 799295-94-6) is a chemical compound with the molecular formula C10H14N4O and a molecular weight of 206.24 g/mol . This substance belongs to the class of pyrazolo[3,4-d]pyrimidines, which are recognized in scientific literature as privileged scaffolds in medicinal chemistry due to their role as bioisosteres of purine . This structural similarity makes pyrazolopyrimidine derivatives valuable precursors for synthesizing novel heterocyclic systems with potential biological activity . Researchers have identified pyrazolo[3,4-d]pyrimidine cores as key pharmacophores in the development of therapeutic agents, particularly as kinase inhibitors . These compounds have demonstrated significant potential in anticancer research by inhibiting crucial enzymes involved in cell proliferation. Specifically, various derivatives have been designed to target and inhibit enzymes such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . The inhibitory action often involves the compound competing with ATP for binding at the kinase's catalytic domain, thereby disrupting signaling pathways that drive cancer progression . The broad research applications of this chemical class, coupled with the specific substitutions on this derivative, make 2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol a compound of interest for further investigation in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

2,3-dimethyl-6-propyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C10H14N4O/c1-4-5-7-11-9-8(10(15)12-7)6(2)14(3)13-9/h4-5H2,1-3H3,(H,11,12,13,15)

InChI Key

HUYPRRMVXFNQGY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=NN(C(=C2C(=O)N1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method is the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields under mild conditions . The reaction conditions often involve the use of copper(I) catalysts and organic solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolopyrimidines.

Scientific Research Applications

2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol has several scientific research applications, including:

Comparison with Similar Compounds

Structural and Functional Analogues of Pyrazolo[3,4-d]pyrimidin-4-ol

Key Structural Differences and Implications

Substituent Effects on Bioactivity: Allopurinol lacks substituents beyond the core structure, enabling broad xanthine oxidase inhibition . In contrast, 3a and 4b derivatives with bulky aromatic groups (phenyl, dinitrophenyl) show potent anticancer effects, likely due to increased hydrophobic interactions with cellular targets .

Core Heterocycle Variations :

  • F1386-0303 (pyrrolo[2,3-d]pyrimidin-4-ol) shares a similar fused-ring system but replaces the pyrazole with a pyrrole. This alteration likely shifts target selectivity, as seen in its cardioprotective role via MAP4K4 inhibition .

Synthetic Accessibility: Allopurinol and simpler derivatives are synthesized via direct cyclization , while the target compound’s alkyl substituents may require multi-step protocols, such as alkylation or cross-coupling reactions, as seen in related pyrazolo-pyrimidine syntheses .

Physicochemical Properties

  • Allopurinol: Molecular weight 136.11 g/mol, moderate aqueous solubility (logP ~0.06) .

Biological Activity

2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound features a bicyclic structure that includes both pyrazole and pyrimidine rings, contributing to its potential pharmacological applications. Notably, its structural characteristics enhance its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of 2,3-dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol is C9H12N4OC_9H_{12}N_4O. The presence of functional groups such as the hydroxyl group at position 4 allows for hydrogen bonding and nucleophilic reactions, which are crucial for its biological interactions. The compound's unique substituents—dimethyl and propyl groups—play a significant role in its pharmacokinetic properties and biological activity .

Anticancer Properties

Research has demonstrated that 2,3-dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol exhibits significant anticancer activity. It primarily functions as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. Inhibition of these kinases disrupts cell cycle progression and promotes apoptosis in cancer cells. For instance, studies have shown that this compound can induce apoptosis in the MDA-MB-468 breast cancer cell line by increasing caspase-3 levels significantly compared to controls .

Table 1: Summary of Anticancer Activity

Cell LineMechanism of ActionApoptosis Induction (Fold Change)CDK Inhibition
MDA-MB-468CDK2 Inhibition18.98Yes
T47DInduction of ApoptosisNot specifiedYes
MCF-10a (Normal)Minimal EffectNot applicableNo

The anticancer effects of 2,3-dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol are attributed to several mechanisms:

  • Inhibition of CDKs : By inhibiting CDK activity, the compound halts cell cycle progression.
  • Induction of Apoptosis : The compound promotes apoptosis through the activation of caspases, particularly caspase-3.
  • Alteration of Gene Expression : It may also affect the expression levels of various genes involved in cell survival and proliferation .

Case Studies

Recent studies have focused on synthesizing novel derivatives of pyrazolo[3,4-d]pyrimidines to enhance anticancer efficacy. One such study synthesized a series of derivatives and evaluated their activity against the NCI 60 human tumor cell line panel. The most potent derivatives exhibited significant cytotoxicity against breast cancer cell lines while showing reduced toxicity to normal cells .

Example Study: Novel Derivatives

In a comparative study involving various pyrazolo[3,4-d]pyrimidine derivatives:

  • Compound 12b was noted for its ability to stop the cell cycle at the S phase.
  • It increased apoptosis in MDA-MB-468 cells significantly compared to untreated controls .

Table 2: Comparative Cytotoxicity Data

CompoundCell LineCC50 (µM)Selectivity Index (Normal/ Cancer)
12bMDA-MB-46815.5High
Reference AMCF725.0Moderate
Reference BNormal Cells100Low

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